

Endoxifen: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

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Compound of Interest

Compound Name: *Endoxifen*

Cat. No.: *B1662132*

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Abstract

Endoxifen, a key active metabolite of the widely used breast cancer drug tamoxifen, has emerged as a potent therapeutic agent in its own right. As a selective estrogen receptor modulator (SERM), its intricate chemical properties and complex interactions with cellular signaling pathways are of significant interest to the scientific community. This technical guide provides an in-depth exploration of **endoxifen**'s chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

Endoxifen, chemically known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal SERM belonging to the triphenylethylene group[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	4-[(Z)-1-[4-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1]
Chemical Formula	C ₂₅ H ₂₇ NO ₂ [1]
Molecular Weight	373.49 g/mol [1]
CAS Number	112093-28-4 ((Z)-isomer)[1]
ChEMBL ID	CHEMBL1949791[1]
PubChem CID	10090750[2]

Physicochemical Properties

Property	Value	Source
Melting Point	127-129 °C ((Z)-isomer)	MedChemExpress Safety Data Sheet
Boiling Point	Data not available	N/A
pKa (predicted)	9.3 (most basic)	Chemicalize
logP (predicted)	5.4	Chemicalize
Solubility	Soluble in DMSO (\geq 2 mg/mL), ethanol (~20 mg/mL), and dimethylformamide (DMF) (~2 mg/mL). Sparingly soluble in aqueous buffers.	Sigma-Aldrich, Cayman Chemical[3]

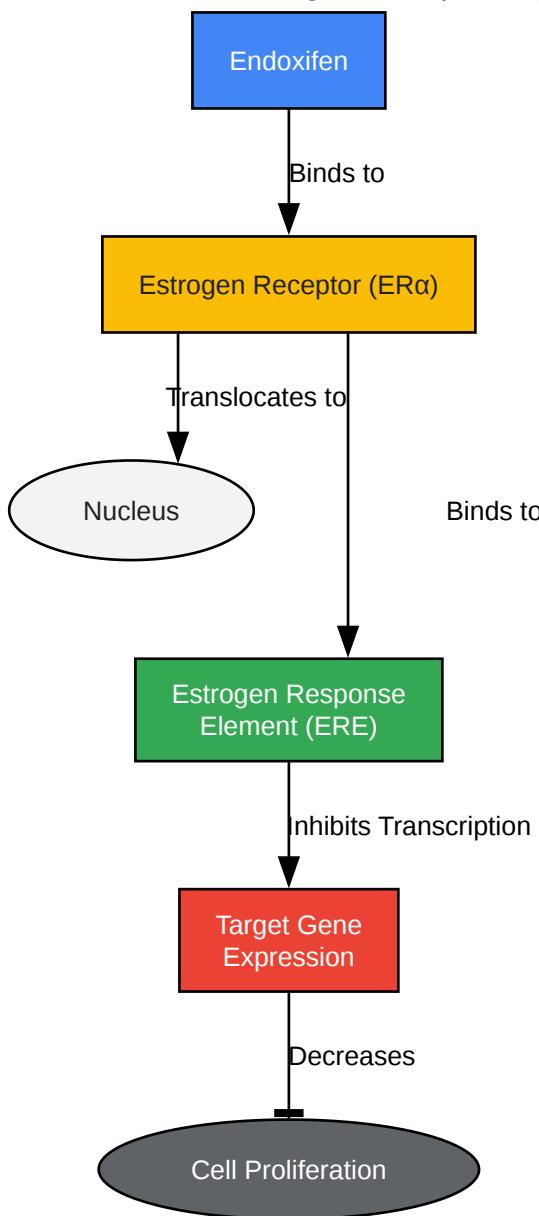
Mechanism of Action and Signaling Pathways

Endoxifen's primary mechanism of action is as a SERM, exhibiting both estrogen receptor (ER) antagonist and agonist activities depending on the target tissue. It has a significantly higher binding affinity for the estrogen receptor alpha (ER α) than its parent drug, tamoxifen[4].

Estrogen Receptor Signaling

Endoxifen competitively binds to ER α , leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. In estrogen-responsive breast cancer cells, this binding predominantly recruits co-repressors, leading to the downregulation of estrogen-dependent genes involved in cell proliferation and survival. This antagonistic effect is central to its anti-cancer properties.

Endoxifen's Action on Estrogen Receptor Signaling

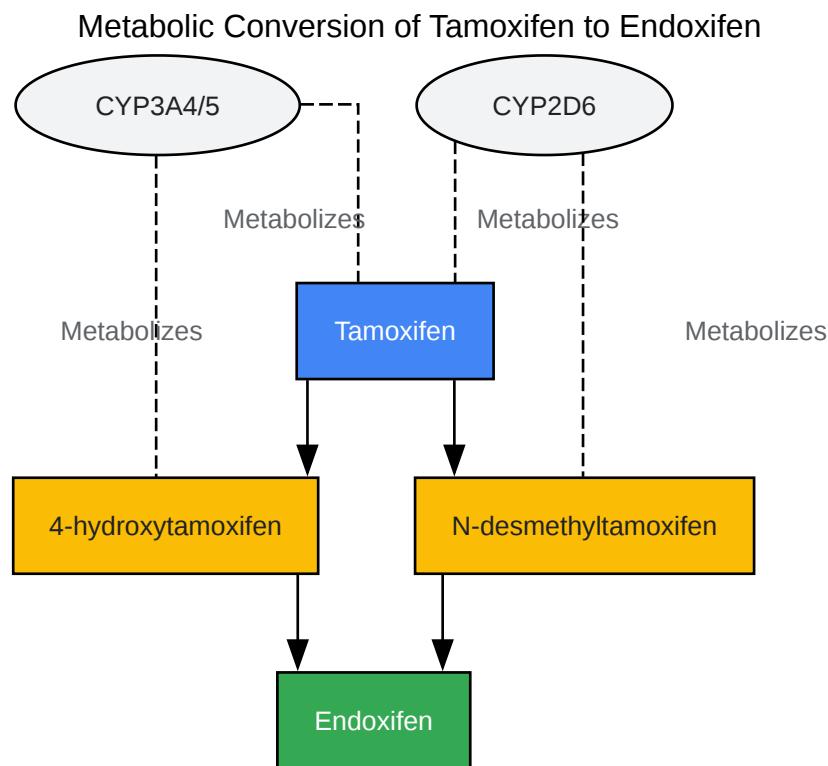


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Endoxifen's primary mechanism of action on the estrogen receptor signaling pathway.

Tamoxifen Metabolism to Endoxifen

Endoxifen is a major active metabolite of tamoxifen, formed primarily through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4[1][2][5][6][7]. The metabolic conversion is a critical step for the therapeutic efficacy of tamoxifen.

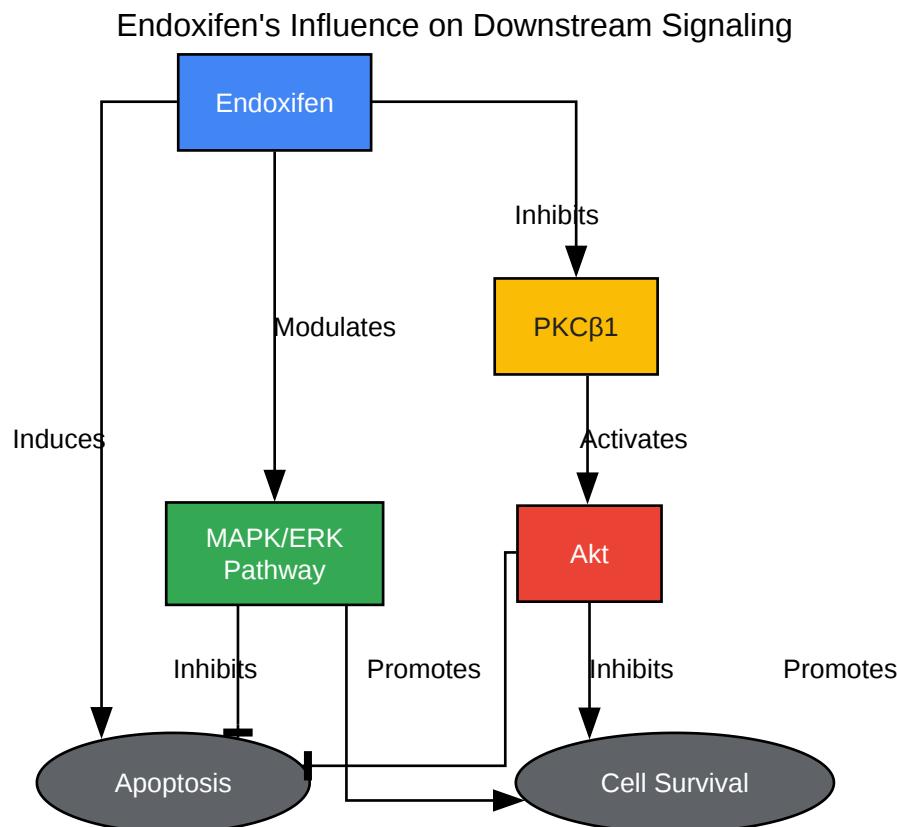
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The metabolic pathway from the prodrug tamoxifen to the active metabolite **endoxifen**.

Downstream Signaling Pathways

Beyond its direct interaction with ER α , **endoxifen** has been shown to modulate other critical signaling pathways, including the Protein Kinase C (PKC) / Akt and the Mitogen-Activated

Protein Kinase (MAPK) / ERK pathways. These interactions contribute to its overall anti-cancer effects, including the induction of apoptosis.



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Endoxifen's impact on key downstream signaling pathways involved in cell survival and apoptosis.

Experimental Protocols

The characterization of **endoxifen**'s biological activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of **endoxifen** to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of **endoxifen** for ER α .

Materials:

- Recombinant human ER α
- [³H]-Estradiol
- (Z)-**Endoxifen**
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
- Scintillation fluid
- Glass fiber filters
- 96-well plates
- Scintillation counter

Workflow:



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A simplified workflow for the competitive estrogen receptor binding assay.

Procedure:

- Prepare a series of dilutions of **(Z)-endoxifen** in the assay buffer.
- In a 96-well plate, combine a fixed concentration of recombinant human ER α , a fixed concentration of [3 H]-estradiol, and the various concentrations of **endoxifen**. Include control wells with no **endoxifen** (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
- Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound [3 H]-estradiol from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each **endoxifen** concentration and plot this against the logarithm of the **endoxifen** concentration to determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of **endoxifen** on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.

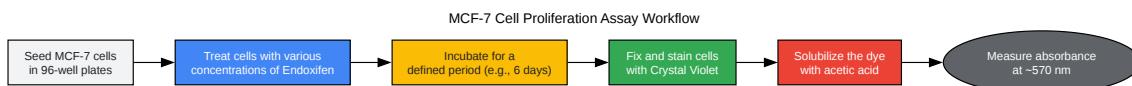
Objective: To determine the effect of **endoxifen** on the proliferation of MCF-7 cells.

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **(Z)-Endoxifen**
- Crystal violet solution (e.g., 0.5% in 25% methanol)

- 10% acetic acid
- 96-well cell culture plates
- Microplate reader

Workflow:



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A streamlined workflow for the MCF-7 cell proliferation assay using crystal violet staining.

Procedure:

- Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of **(Z)-endoxifen**. Include vehicle-treated control wells.
- Incubate the cells for a period of time sufficient to observe effects on proliferation (e.g., 6 days), replacing the treatment medium as necessary.
- After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 10% formalin).
- Stain the fixed cells with a crystal violet solution for approximately 10-20 minutes.
- Wash away the excess stain with water and allow the plates to dry.

- Solubilize the bound crystal violet by adding 10% acetic acid to each well.
- Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Endoxifen stands as a molecule of significant interest in the field of oncology and drug development. Its well-defined chemical structure and potent, multifaceted biological activities, centered on the modulation of estrogen receptor signaling and other key cellular pathways, underscore its therapeutic potential. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important compound. A thorough understanding of its chemical properties and mechanism of action is paramount for the rational design of future studies and the development of novel therapeutic strategies.

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